FMP-API-1

Signal Transduction cAMP Signaling Protein-Protein Interactions

FMP-API-1 (CAS 6423-19-4) is a unique allosteric disruptor of AKAP-PKA interactions, distinct from competitive peptide inhibitors. With an IC50 of 23.3 µM and validated cardiac myocyte contractility activity, it provides a reproducible baseline for SAR studies. Choose ≥98% HPLC purity to ensure reliable cAMP signaling research.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 6423-19-4
Cat. No. B1266828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMP-API-1
CAS6423-19-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O
InChIInChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2
InChIKeyKCFVSHSJPIVGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-((3-amino-4-hydroxyphenyl)methyl)phenol (CAS 6423-19-4): A Small-Molecule AKAP-PKA Interaction Disruptor for Scientific Research and Drug Discovery


2-Amino-4-((3-amino-4-hydroxyphenyl)methyl)phenol (CAS 6423-19-4), also known as 3,3′-diamino-4,4′-dihydroxydiphenylmethane and widely designated FMP-API-1, is a symmetrical diaminodiphenylmethane compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol [1]. It is characterized as a small molecule that functions as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA) [2]. This compound binds to an allosteric site on the regulatory subunits of PKA, a mechanism distinct from competitive peptide inhibitors, thereby providing a unique tool for probing compartmentalized cAMP signaling [2].

Why FMP-API-1 (CAS 6423-19-4) Cannot Be Substituted by Generic AKAP-PKA Disruptors or Structural Analogs


Interchangeability with other AKAP-PKA disruptors or even close structural derivatives of FMP-API-1 is precluded by a combination of a unique allosteric binding mode, distinct potency profiles, and divergent functional outcomes in biological systems. FMP-API-1 binds to a novel allosteric regulatory site on PKA regulatory subunits, a mechanism fundamentally different from the competitive binding exhibited by peptide-based disruptors like Ht31 [1]. Critically, even among its own derivatives, substitution is not possible without altering biological activity; for instance, the derivative FMP-API-1/27, while structurally related, exhibits a nearly 6-fold greater potency in disrupting AKAP-PKA interactions (IC50 = 4.0 µM vs 23.3 µM for FMP-API-1) [1]. Furthermore, FMP-API-1 demonstrates a specific functional profile by increasing the contractility of cultured rat cardiac myocytes and intact hearts, an effect that may not be replicated by more potent analogs due to differences in signaling pathway modulation [1]. These quantitative and mechanistic differences confirm that FMP-API-1 is a distinct molecular tool, not a generic substitute, and its selection is essential for reproducible and interpretable results in studies of compartmentalized cAMP/PKA signaling.

Quantitative Differentiation of FMP-API-1 (CAS 6423-19-4) Against Key Comparators


AKAP-PKA Interaction Disruption Potency: FMP-API-1 vs. Peptide Disruptor Ht31

FMP-API-1 disrupts the interaction between the A-kinase anchoring protein AKAP18δ and the RIIα subunit of PKA with an IC50 value of 23.3 µM [1]. This small molecule's potency is distinct from the prototypic peptide disruptor Ht31, which inhibits the interaction between RIIα and RII-specific AKAPs with IC50 values in the low nanomolar range (e.g., 1.4 ± 0.2 nM) [2]. The difference in molecular class (small molecule vs. peptide) and potency (micromolar vs. nanomolar) defines distinct experimental utility.

Signal Transduction cAMP Signaling Protein-Protein Interactions Drug Discovery

Comparative Potency Against Structural Derivatives: FMP-API-1 vs. FMP-API-1/27

In a head-to-head comparison, the derivative FMP-API-1/27 exhibits significantly greater potency than the parent compound FMP-API-1 in disrupting the AKAP-PKA interaction. FMP-API-1/27 inhibited the interaction of RIIα subunits with the AKAP-18δ-L314E peptide with an IC50 of 4.0 ± 0.1 µM, compared to an IC50 of 23.3 µM for FMP-API-1 in the same assay system [1]. This represents a nearly 6-fold increase in inhibitory activity for the derivative.

Structure-Activity Relationship (SAR) Medicinal Chemistry Allosteric Modulators

Mechanism of Action: Allosteric Binding of FMP-API-1 vs. Competitive Peptides

FMP-API-1 operates through a distinct allosteric mechanism, binding to a site on PKA regulatory subunits separate from the docking/dimerization (D/D) domain that interacts with AKAPs [1]. This was demonstrated by surface plasmon resonance (SPR) experiments showing additive binding of FMP-API-1 and the peptide Ht31 to RIIα subunits, indicating non-competitive, non-overlapping binding sites [1]. In contrast, peptide disruptors like Ht31 function as competitive inhibitors by directly binding to the D/D domain [2]. Additionally, Saturation Transfer Difference (STD) NMR confirmed reversible, non-covalent binding of FMP-API-1 to full-length RIIα subunits [1].

Allostery Drug Mechanism NMR Spectroscopy PKA Regulation

Functional Impact in Biological Systems: FMP-API-1 Enhances Cardiac Contractility

FMP-API-1 demonstrates a specific functional phenotype by increasing the contractility of both cultured rat cardiac myocytes and isolated perfused rat hearts (Langendorff preparation) [1]. While the study does not provide a direct quantitative comparison for this specific effect against other AKAP-PKA disruptors, it establishes FMP-API-1 as a compound with a validated in vitro and ex vivo functional outcome relevant to cardiac physiology. This functional activity is a key differentiator from analogs that may only be characterized at the biochemical level.

Cardiovascular Pharmacology Ex Vivo Physiology cAMP Signaling

Analytical and Handling Specifications: Purity and Solubility for Reproducible Experimentation

Commercially available FMP-API-1 (CAS 6423-19-4) is supplied with a specified purity of ≥98% (HPLC) . For experimental use, its solubility in DMSO is reported to be ≥10 mg/mL [1]. These specifications are critical for ensuring reproducibility in biological assays. While direct comparative solubility data for analogs like FMP-API-1/27 are not readily available in the public domain, the established purity and solubility parameters for FMP-API-1 provide a defined and reliable baseline for procurement and experimental planning, reducing variability associated with unknown or poorly characterized batches.

Quality Control Assay Development Compound Handling

Validated Research Applications for 2-Amino-4-((3-amino-4-hydroxyphenyl)methyl)phenol (FMP-API-1) Based on Quantitative Evidence


Probing Compartmentalized cAMP/PKA Signaling with an Allosteric Small-Molecule Probe

Researchers investigating the spatial and temporal dynamics of cAMP/PKA signaling can employ FMP-API-1 as a unique tool. Its allosteric binding mechanism to PKA regulatory subunits [1] allows for the disruption of AKAP-PKA interactions without directly competing for the AKAP-binding D/D domain. This is in contrast to peptide-based tools like Ht31, which are competitive inhibitors [2]. FMP-API-1 therefore enables the study of non-canonical PKA regulation and allosteric modulation, providing a chemical biology approach that is distinct from and complementary to genetic or peptide-based interventions.

Lead Compound for Structure-Activity Relationship (SAR) Studies in Drug Discovery

FMP-API-1 serves as the foundational scaffold for medicinal chemistry programs aimed at optimizing AKAP-PKA disruptors. Its initial identification from a 20,000-compound screen and its validated biochemical activity (IC50 = 23.3 µM) [1] make it a well-characterized starting point for SAR exploration. The existence of more potent derivatives, such as FMP-API-1/27 (IC50 = 4.0 µM) [1], provides a clear benchmark for lead optimization. Procurement of the parent compound is essential for establishing baseline activity in SAR studies and for generating new derivative libraries.

Investigating PKA-Dependent Cardiac Contractility in Ex Vivo Models

For cardiovascular physiologists, FMP-API-1 is a validated compound for studying the role of AKAP-PKA interactions in cardiac function. It has been shown to increase contractility in both cultured rat cardiac myocytes and in the Langendorff perfused intact rat heart [1]. This functional activity in a physiologically relevant system makes FMP-API-1 a valuable tool for dissecting the signaling pathways that regulate cardiac output and for exploring potential therapeutic strategies for conditions like heart failure.

Standardized Tool for Assay Development and Validation

The defined analytical specifications of FMP-API-1, including its high purity (≥98% HPLC) and known solubility in DMSO (≥10 mg/mL) [3], make it a reliable reagent for developing and validating biochemical and cell-based assays for AKAP-PKA interactions. Using a well-characterized compound reduces batch-to-batch variability and ensures that experimental outcomes are attributable to the biological activity of the compound rather than to impurities or solubility issues. This supports the generation of robust, reproducible data in high-throughput screening and detailed mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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